molecular formula C12H8BrCl2N3O3S B2643652 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide CAS No. 2094211-13-7

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide

Cat. No.: B2643652
CAS No.: 2094211-13-7
M. Wt: 425.08
InChI Key: PCJYBSIVFWPSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a pyridine ring, which is further connected to a chlorobenzamide moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and application studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of pyridine to form 5-bromo-6-chloropyridine. This intermediate is then subjected to sulfonamidation using sulfonamide reagents under controlled conditions to yield 5-bromo-6-chloropyridine-3-sulfonamide. The final step involves the coupling of this intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The sulfonamide and benzamide groups can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloropyridine-3-sulfonamide: Shares the pyridine and sulfonamide moieties but lacks the benzamide group.

    2-Chlorobenzamide: Contains the benzamide group but lacks the pyridine and sulfonamide moieties.

Uniqueness

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[(5-bromo-6-chloropyridin-3-yl)sulfonylamino]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2N3O3S/c13-9-4-7(5-17-11(9)15)22(20,21)18-6-1-2-10(14)8(3-6)12(16)19/h1-5,18H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJYBSIVFWPSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.